molecular formula C19H28N4O4 B2692014 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea CAS No. 894012-98-7

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea

Cat. No.: B2692014
CAS No.: 894012-98-7
M. Wt: 376.457
InChI Key: BISNVMTWVFNVPQ-UHFFFAOYSA-N
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Description

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea is a useful research compound. Its molecular formula is C19H28N4O4 and its molecular weight is 376.457. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The stereoselective synthesis of active metabolites of potent kinase inhibitors, showcasing the methodological advancements in creating specific urea derivatives with defined stereochemistry for use in medicinal chemistry (Chen et al., 2010).
  • Development of flexible urea derivatives as novel acetylcholinesterase inhibitors, highlighting the importance of conformational flexibility and optimization of pharmacophoric moieties in drug design (Vidaluc et al., 1995).

Biochemical Evaluation and Applications

  • Exploration of urea-derived Mannich bases as corrosion inhibitors for mild steel surfaces, demonstrating the practical applications of these compounds beyond pharmacology and into material sciences (Jeeva et al., 2015).
  • Investigation of α-substituted phosphonates and their reaction with morpholine, leading to novel compounds with potential applications in various chemical syntheses (Köckritz & Schnell, 1993).
  • Study on the selective orexin-1 receptor antagonist's effect on stress-induced hyperarousal without hypnotic effects, revealing potential therapeutic applications in psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).

Advanced Synthesis Techniques

  • An efficient synthesis of 6′‐methyl‐1'H‐spiro[indoline‐3,4′‐pyrimidine]‐2,2′(3'H)‐dione derivatives, providing a glimpse into the synthetic versatility of urea derivatives for creating complex molecular architectures (Gao et al., 2017).

Properties

IUPAC Name

1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-morpholin-4-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4/c1-2-27-17-5-3-16(4-6-17)23-14-15(13-18(23)24)21-19(25)20-7-8-22-9-11-26-12-10-22/h3-6,15H,2,7-14H2,1H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISNVMTWVFNVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.